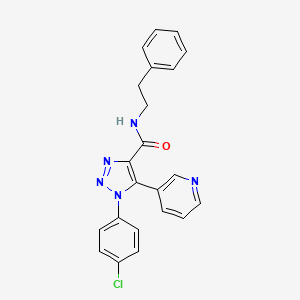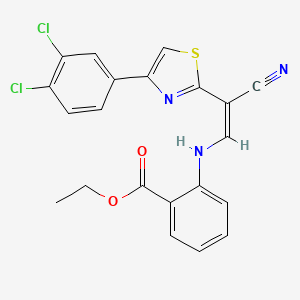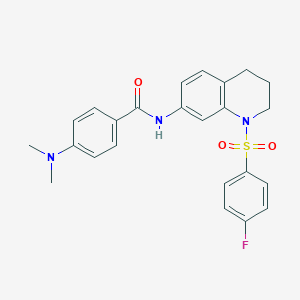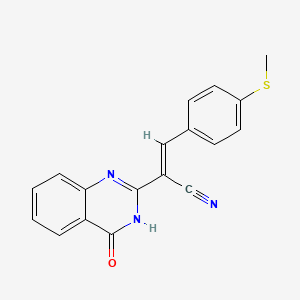
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a pyridine-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for drug development.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer progression. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-angiogenic activities. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, which plays a crucial role in inflammation. This compound has also been shown to exhibit anti-oxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of using N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to exhibit potent anti-cancer activity at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
The potential therapeutic applications of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are still being explored, and several future directions have been proposed. One of the future directions is to investigate the combination of this compound with other anti-cancer agents to enhance its efficacy and reduce toxicity. Another future direction is to investigate the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a pyridine-based compound that exhibits potent anti-cancer activity and has potential therapeutic applications. The synthesis method of this compound has been optimized to yield high purity and yield, and its mechanism of action is still being explored. This compound exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Several future directions have been proposed to further investigate the potential therapeutic applications of this compound.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide involves the reaction of 4-methoxyaniline with pyridine-2,5-dicarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that this compound exhibits potent anti-cancer activity in various cancer cell lines, including breast, lung, and liver cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-6-4-14(5-7-15)19-17(22)13-20-12-16(8-9-18(20)23)27(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVQNZXEDRRYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)

![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2791518.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)

![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)